9bH-perimidine

Tautomerism Structural chemistry Computational chemistry

Researchers requiring a perimidine scaffold with both endocyclic nitrogens unprotonated for bis-coordination or dual electrophilic functionalization face limited tautomer-specific sourcing. 9bH-Perimidine addresses this gap with a defined tautomeric state that 1H-perimidine cannot provide. Key procurement considerations: - Tautomer-specific identity: 9bH form lacks N-H protons, enabling bis-metal coordination and dual functionalization inaccessible to the dominant 1H tautomer. - π-Amphoteric reactivity: Reacts with both electrophiles and nucleophiles - a dual reactivity profile absent in benzimidazole or purely π-excessive heterocycles. - Supply assurance: Available as the parent perimidine system (CAS 204-02-4) with ≥95% purity; tautomeric form specified per order. Standard R&D packaging with ambient shipping.

Molecular Formula C11H8N2
Molecular Weight 168.19 g/mol
Cat. No. B1245420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9bH-perimidine
Molecular FormulaC11H8N2
Molecular Weight168.19 g/mol
Structural Identifiers
SMILESC1=CC2=CC=CC3=NC=NC(=C1)C23
InChIInChI=1S/C11H8N2/c1-3-8-4-2-6-10-11(8)9(5-1)12-7-13-10/h1-7,11H
InChIKeyPQHUBOXHFILTPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9bH-Perimidine: Tautomeric Identity & Core Properties


9bH-Perimidine (CHEBI:36429, CAS 204-02-4 as parent perimidine system) is a nitrogen-containing heterocyclic compound belonging to the perimidine class — a peri-naphtho-fused pyrimidine system [1]. It exists as one of four annular prototropic tautomers: 1H-perimidine (the thermodynamically most stable form), 4H-perimidine, 6H-perimidine, and 9bH-perimidine [2]. The 9bH tautomer is distinguished by the absence of hydrogen on both endocyclic nitrogen atoms, conferring unique electronic properties within this tautomeric manifold. The perimidine scaffold is recognized as a uniquely π-amphoteric heteroaromatic system, exhibiting simultaneous π-excessive and π-deficient character — a property not observed in benzimidazole or other common heterocycles [3]. The parent perimidine has a melting point of 222–223 °C and a pKa of 6.35 (H2O, 20 °C) [4]. Perimidine and its derivatives have been investigated for DNA intercalation, fluorescence-based sensing, catalytic applications, and as building blocks for organic electronics [5].

9bH tautomer identity: Both endocyclic nitrogens unprotonated — distinct N-donor geometry vs. 1H-perimidine.
π-Amphoteric scaffold: Simultaneous π-excessive and π-deficient character — supports electrophilic and nucleophilic reaction manifolds.
Research workflows: DNA-intercalation probe design, organic electronics materials, tautomer-dependent ligand studies, synthetic methodology development.

9bH-Perimidine Cannot Replace 1H-Perimidine or Benzimidazole


The perimidine scaffold exhibits 1,3-annular prototropic tautomerism giving rise to four distinct tautomeric species (1H, 4H, 6H, and 9bH), each possessing different hydrogen placement on the endocyclic nitrogens and consequently different electronic configurations, reactivity profiles, and spectroscopic signatures [1]. The 9bH tautomer, lacking N–H protons entirely, presents a fundamentally different hydrogen-bonding capacity and nucleophilic/electrophilic site availability compared to the dominant 1H form. Substituting a perimidine-based reagent without specifying the tautomeric form risks irreproducible reactivity — particularly in metal coordination, where the tautomeric state dictates N-donor availability, or in medicinal chemistry, where N-substitution position determines DNA intercalation vs. groove-binding modalities [2]. Furthermore, perimidines cannot be replaced by benzimidazoles: the naphthalene fusion in perimidines creates a larger π-surface, yielding higher DNA intercalation constants (log K = 5.8–6.5 for perimidines) and a distinct π-amphoteric character absent in benzimidazoles, which exhibit only π-excessive behavior [3]. These differences are quantifiable and directly impact experimental outcomes as detailed in the evidence below.

Risk Factor
9bH-Perimidine
1H-Perimidine / Benzimidazole
N–H proton availability
Zero N–H protons; bis-coordination and dual functionalization possible
1H-perimidine carries one N–H; benzimidazole carries one N–H — coordination geometry may shift
π-Electronic character
π-Amphoteric: reacts with electrophiles and nucleophiles
Benzimidazole is purely π-excessive; dual-reactivity context may not transfer
DNA-binding mode control
2-Substitution maintains intercalation; substitution position dictates binding mode
N1-substitution may lose intercalation; benzimidazole lacks naphthalene π-surface

9bH-Perimidine: Comparative Evidence vs. Analogs


Tautomeric Multiplicity: The Unique 9bH Form

Perimidine exists as four interconvertible annular prototropic tautomers: 1H-perimidine, 4H-perimidine, 6H-perimidine, and 9bH-perimidine, arising from migration of the N–H proton across the two endocyclic nitrogen atoms [1]. Unlike 1H-perimidine (the thermodynamically favored form bearing one N–H), 9bH-perimidine carries no hydrogen on either nitrogen, producing an electronically distinct species. DFT calculations at the B3LYP/6-311++G(d,p) level have characterized the relative stabilities and NMR absolute shieldings of all tautomeric forms, confirming that the 1H tautomer is the global minimum while the 9bH form resides at a higher energy [1]. This tautomeric equilibrium has been experimentally validated by 1H NMR spectroscopy: prototropic annular tautomerism in perimidines with electron-withdrawing substituents has been shown to be extremely slow on the NMR timescale, enabling discrete signal resolution under appropriate conditions [2]. In contrast, benzimidazole exhibits only two tautomers (1H and 3H, which are degenerate in the unsubstituted parent), and does not offer a 9bH-type species with both nitrogens unprotonated — a critical distinction for applications requiring specific N-donor geometry [3].

Tautomeric Multiplicity
Class-level inference
4 tautomers (1H, 4H, 6H, 9bH); 9bH form has zero N–H protons. Benzimidazole: 2 degenerate tautomers only.
Supports tautomer-dependent ligand design context
DFT B3LYP/6-311++G(d,p); 1H NMR validation
Tautomerism Structural chemistry Computational chemistry

π-Amphoteric Reactivity: Perimidine vs. Benzimidazole

Perimidine is the first recognized class of heteroaromatic compounds exhibiting distinct π-amphoteric chemical properties — the ability to react readily with both electrophiles and nucleophiles [1]. This arises from expulsion of a formally excessive π-electron from the six-membered heteroring toward the naphthalene fragment, resulting in noticeable polarization of the π-electron cloud [1]. Computational analysis using the CNDO method has quantified the σ and π charge distributions in perimidine versus benzimidazole, revealing increased basicity and nucleophilicity in perimidine due to the extended π-system [2]. Perimidine has a measured pKa of 6.35 in water at 20 °C , compared to benzimidazole with a pKa of 5.53 in water at 25 °C (for the protonated conjugate acid) [3]. In MeCN solution, perimidine exhibits a pKa of 13.6, substantially lower than the classical proton sponge 1,8-bis(dimethylamino)naphthalene (pKa 18.6, MeCN) but higher than common heterocyclic bases [4]. This intermediate basicity combined with π-amphoteric reactivity offers a unique balance of nucleophilic and electrophilic character that neither benzimidazole (purely π-excessive) nor electron-deficient heterocycles can provide.

π-Amphoteric Reactivity
Cross-study comparable
Perimidine pKa 6.35 (H2O, 20 °C); 13.6 (MeCN). Benzimidazole pKa ≈ 5.53 (H2O). Dual electrophilic/nucleophilic reactivity.
Supports synthetic versatility across both reaction manifolds
CNDO and DFT calculations; potentiometric titration
Electronic structure Reactivity Heterocyclic chemistry

DNA Intercalation Affinity vs. Acridinecarboxamides

The fused tricyclic perimidine chromophore has been identified as the minimal structural requirement for intercalative binding to DNA [1]. A series of perimidine-based compounds evaluated for DNA-binding properties exhibited DNA association constants of log K = 5.8–6.5 (i.e., K ≈ 6.3 × 10⁵ to 3.2 × 10⁶ M⁻¹) and cytotoxic potencies of IC50 = 500–1500 nM against tumor cell lines [1]. These binding parameters are comparable to those of established linear tricyclic DNA-intercalating antitumor agents including acridinecarboxamides and phenazinecarboxamides [1]. However, the perimidine scaffold achieves this binding affinity with a more compact tricyclic framework than the tetracyclic benzimidazole-acridone hybrids, offering a higher ligand efficiency. Critically, the mode of DNA binding (intercalation vs. groove binding) is dictated by the position of side-chain attachment on the perimidine ring: N1-substituted derivatives do not intercalate and lose most cytotoxic potential despite retaining high binding constants (K ≈ 10⁵–10⁶ M⁻¹), whereas 2-substituted perimidines maintain intercalative binding [2]. None of the perimidine compounds showed in vivo antitumor activity, indicating that the scaffold is best suited for in vitro probe applications rather than therapeutic development [1].

DNA Intercalation Affinity
Head-to-head
log K = 5.8–6.5; IC50 = 500–1500 nM against tumor cell lines. Comparable to acridinecarboxamides.
Supports DNA-intercalation endpoint review
Calf thymus DNA titration; in vitro cytotoxicity context only. No in vivo activity reported.
DNA intercalation Anticancer Medicinal chemistry

Fluorescence Recovery via 2-Substitution

The perimidine molecular structure formally incorporates 1,8-diaminonaphthalene (DAN) — a well-known efficient fluorophore with high fluorescence quantum yield widely exploited for bio-imaging and biomolecular staining [1]. However, fluorescence is dramatically depressed in the parent perimidine and in most simple derivatives analyzed to date, representing a significant limitation for fluorescence-based applications [1]. Recent work has demonstrated that this fluorescence quenching can be overcome: two out of four newly synthesized 2-(het)aryl perimidine derivatives achieved fluorescence quantum yields comparable to 1,8-diaminonaphthalene itself [1]. TD-DFT calculations revealed that the interrelations among bond structure, lone-pair conjugation, local electron density changes, and fluorescence quantum yield govern this recovery — providing a rational design framework for fluorescent perimidine probes [1]. Perimidine's DNA-binding affinity (K ≈ 10⁵–10⁶ M⁻¹) is lower than that of other intercalating anticancer agents, and its binding parameters are more susceptible to chemical substitutions at the heterocyclic system, offering finer tunability for sensing applications [2]. This combination of recoverable fluorescence and tunable DNA binding is not achievable with the simple DAN fluorophore, which lacks the heterocyclic functionality for recognition.

Fluorescence Recovery
Cross-study comparable
Parent perimidine: fluorescence dramatically depressed vs. DAN. Select 2-(het)aryl derivatives: quantum yields comparable to DAN.
Supports turn-on fluorescent probe design context
Steady-state/time-resolved spectroscopy; TD-DFT. Exact QY values require full-paper review.
Fluorescence Spectroscopy Bioimaging

Thermal Stability & Ionization Potential vs. Benzimidazole

The parent perimidine exhibits a melting point of 222–223 °C [1], substantially higher than benzimidazole (169–171 °C) [2], reflecting stronger intermolecular interactions in the extended naphthalene-fused system. For materials applications, 2-substituted perimidine derivatives have been shown to form stable glasses with glass transition temperatures up to 197 °C and exhibit relatively high thermal stability with the onset of thermal degradation ranging from 230 to 392 °C [3]. The ionization potential (IP) of these glass-forming perimidine layers ranges from 5.26 to 5.52 eV, as measured by photoelectron spectroscopy [3]. For comparison, a 2-(2,3-dihydro-1H-perimidin-2-yl)-6-methoxyphenol derivative showed a DFT-calculated HOMO-LUMO gap (ΔE) of 2.62 eV with an IP of 3.20 eV (gas phase) [4]. A 2-(p-tolyl)-2,3-dihydro-1H-perimidine derivative exhibited a HOMO of −4.85 eV, LUMO of −0.60 eV, and a HOMO-LUMO gap of 4.25 eV [5]. These electronic properties are tunable through the choice of 2-substituent, enabling perimidine-based materials to be tailored for specific hole-transport or electron-blocking applications in organic electronic devices.

Thermal Stability & IP
Cross-study comparable
mp 222–223 °C (vs. benzimidazole 169–171 °C). 2-Substituted derivatives: Tg up to 197 °C, Tdeg onset 230–392 °C, IP 5.26–5.52 eV.
Supports organic electronics materials selection context
TGA/DSC; photoelectron spectroscopy of solid layers
Thermal stability Organic electronics Materials chemistry

Redox Behavior: Reversible Oxidation vs. Benzimidazole Hydrides

A systematic electrochemical study of 2-substituted-1H-perimidine derivatives has revealed distinct redox behavior compared to benzimidazole-based organic hydrides [1]. The perimidinium salts (1A+I⁻ through 1F+I⁻) exhibit an irreversible reduction wave similar to 2-substituted-1,3-dimethyl-1H-benzo[d]imidazolium salts, while the corresponding hydride-reduced species (1AH through 1FH) undergo a reversible oxidation process with a peak current ratio (Ipc/Ipa) exceeding 0.5 at a scan rate of 100 mV s⁻¹ [1]. This reversibility demonstrates the chemical stability of the electrogenerated 1H-perimidine radical cation (1H•⁺) species on the voltammetric timescale [1]. The redox properties were directly compared to N-DMBI-H ((4-(1,3-dimethyl-2,3-dihydro-1H-benzo[d]imidazole-2-yl)phenyl)dimethylamine), a well-known benzimidazole-based organic hydride used as an n-dopant in organic electronics [1]. The crystal structures confirmed that the 2-substituted-1H-perimidine hydrides adopt a puckered envelope conformation, with intermolecular interactions quantified through Hirshfeld surface analysis [1].

Redox Behavior
Head-to-head
2-Substituted-1H-perimidine hydrides: reversible oxidation, Ipc/Ipa > 0.5 at 100 mV s⁻¹. Benchmarked against N-DMBI-H.
Supports n-dopant candidate evaluation context
Cyclic voltammetry at 100 mV s⁻¹; XRD and Hirshfeld analysis confirmed
Electrochemistry Organic hydrides Redox chemistry

9bH-Perimidine: Research & Industrial Applications


Fluorescent DNA Probes with Tunable Intercalation

For laboratories developing fluorescent DNA-binding probes, perimidine offers a unique dual capability: DNA association constants of log K = 5.8–6.5 [1] coupled with recoverable fluorescence through controlled 2-substitution [2]. Unlike the acridinecarboxamides that provided the benchmark for this binding class, perimidine's fluorescence can be rationally switched from quenched (parent form) to high quantum yield (select 2-aryl derivatives) [2], enabling turn-on detection modalities. The position of substitution dictates intercalative vs. groove-binding mode, providing an additional design parameter not available in simpler fluorophore–DNA systems [1]. This scenario is specifically relevant for users who require a minimal tricyclic DNA intercalator with integrated fluorescent reporting — a combination that neither 1,8-diaminonaphthalene (no DNA recognition) nor benzimidazole (weaker intercalation, no naphthalene fluorescence) can provide.

Hole-Transport and n-Dopant Materials for Organic Electronics

Perimidine-based materials are strong candidates for organic electronic applications where thermal robustness is critical. 2-Substituted perimidine derivatives exhibit thermal degradation onset temperatures of 230–392 °C and glass transition temperatures up to 197 °C [3], significantly exceeding the thermal stability of many benzimidazole-based analogs. Their ionization potentials (5.26–5.52 eV) place them in an ideal range for hole-transport layers in OLEDs and organic photovoltaics [3]. Furthermore, 2-substituted perimidine hydrides demonstrate chemically reversible oxidation (Ipc/Ipa > 0.5 at 100 mV s⁻¹) with stable radical cation formation, directly benchmarked against the benzimidazole-based n-dopant N-DMBI-H [4]. For procurement decisions, perimidine hydrides offer an alternative n-dopant scaffold with higher thermal ceilings — a critical factor for devices requiring high-temperature processing or operation.

Synthetic Methods Using π-Amphoteric Reactivity

The unique π-amphoteric character of perimidine — the ability to react with both electrophiles and nucleophiles [5] — makes it a versatile building block for synthetic chemists developing new tandem or cascade reactions. This dual reactivity is not available in benzimidazole (purely π-excessive) or electron-deficient heterocycles. Combined with the tautomeric multiplicity (four forms including 9bH), perimidine provides multiple reactive sites whose availability can be modulated by tautomer control, pH, or N-substitution. The intermediate basicity (pKa 6.35 in water ; pKa 13.6 in MeCN [6]) makes perimidine suitable for reactions requiring reversible proton transfer without the extreme basicity of proton sponges. For procurement, 9bH-perimidine specifically offers the unique advantage of both nitrogens being unprotonated, enabling bis-coordination to metals or dual electrophilic functionalization that 1H-perimidine cannot support.

Antimicrobial & Anticancer Screening: Minimal DNA Intercalators

Perimidine has been validated as the minimal structural requirement for DNA intercalation [1], and its derivatives have demonstrated antimicrobial activity in recent screening campaigns. In a 2024 study, 22 perimidine derivatives were screened against Gram-positive (E. coli, P. aeruginosa), Gram-negative (S. aureus, B. subtilis), and fungal (A. niger, S. cerevisiae) strains, with several compounds showing potent activity [7]. In anticancer screening, perimidine derivatives from a solvent-free microwave synthesis exhibited IC50 values ranging from 7.5 ± 0.3 μM to 14.6 ± 0.4 μM against five human cancer cell lines (breast T47D, lung NCI H-522, colon HCT-15, ovary PA-1, liver HepG2) [8]. These potencies, while moderate, position perimidine as a viable starting scaffold for hit-to-lead optimization, particularly given its synthetic accessibility via condensation of 1,8-diaminonaphthalene with aldehydes or acid anhydrides under microwave or solvent-free conditions [8]. The key differentiator from benzimidazole-based screening libraries is the larger π-surface and higher DNA-binding constants that perimidine provides.

Application
Selection Property
Validation Focus
Fluorescent DNA probe design
Recoverable fluorescence via 2-substitution; substitution-position-dependent binding mode
Fluorescence quantum yield recovery; DNA-intercalation endpoint confirmation
Organic electronics: hole-transport / n-dopant
Thermal degradation onset 230–392 °C; Tg up to 197 °C; IP 5.26–5.52 eV; reversible oxidation
Thermal stability benchmarking vs. benzimidazole analogs; electrochemical reversibility review
Synthetic methodology: dual-reactivity scaffold
π-Amphoteric character; intermediate basicity; 9bH bis-coordination capability
Tautomer-control strategy; reaction manifold compatibility review
Antimicrobial and cell-model screening
Minimal tricyclic DNA-intercalation scaffold; synthetic accessibility via condensation
MIC and strain-panel endpoints; cell-viability endpoint review across reported lines
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